

cytotoxicity comparison of 3,5-Dibromo-1H-indazole derivatives in cancer cell lines

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Compound of Interest

Compound Name: **3,5-Dibromo-1H-indazole**

Cat. No.: **B1314288**

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A comparative analysis of the cytotoxic effects of various bromo-substituted 1H-indazole derivatives across different cancer cell lines reveals a promising landscape for this class of compounds in oncology research. While direct cytotoxic data for **3,5-Dibromo-1H-indazole** remains elusive in the reviewed literature, a number of its analogs bearing bromine substitutions have demonstrated significant anti-proliferative activity. This guide provides a comparative overview of the cytotoxic profiles of these derivatives, supported by experimental data and methodologies, to inform further research and drug development efforts.

Comparative Cytotoxicity of Bromo-Indazole Derivatives

The anti-proliferative activity of various bromo-indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized in the table below. The data highlights the differential sensitivity of cancer cell lines to these compounds.

Compound ID	Substitution Pattern	Cancer Cell Line	IC50 (μM)	Reference
5a	5-bromo, 3-amine derivative	K562 (Chronic Myeloid Leukemia)	9.32 ± 0.59	[1]
A549 (Lung Cancer)	4.66 ± 0.45	[1]		
PC-3 (Prostate Cancer)	15.48 ± 1.33	[1]		
Hep-G2 (Hepatoma)	12.67 ± 1.31	[1]		
5k	5-bromo, 3-amine derivative	Hep-G2 (Hepatoma)	3.32 ± 0.43	[1]
6o	5-bromo, 3-amine derivative	K562 (Chronic Myeloid Leukemia)	5.15 ± 0.55	[1][2][3]
2f	Not specified bromo position	4T1 (Breast Cancer)	0.23	[4][5]
HepG2 (Hepatoma)	0.80	[4]		
MCF-7 (Breast Cancer)	0.34	[4]		
A549 (Lung Cancer)	1.15	[5]		
HCT116 (Colon Cancer)	4.89	[4]		
2-5	6-bromo	Not specified	Not specified	[4]

Experimental Protocols

The evaluation of cytotoxicity for the bromo-indazole derivatives cited in this guide predominantly utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay Protocol

- Cell Seeding: Human cancer cell lines (e.g., K562, A549, PC-3, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
- Compound Treatment: The cells are then treated with various concentrations of the indazole derivatives and incubated for a specified period, typically 48 or 72 hours. A positive control, such as 5-fluorouracil, is often used for comparison.^[1]
- MTT Addition: Following the incubation period, the MTT reagent is added to each well. The viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

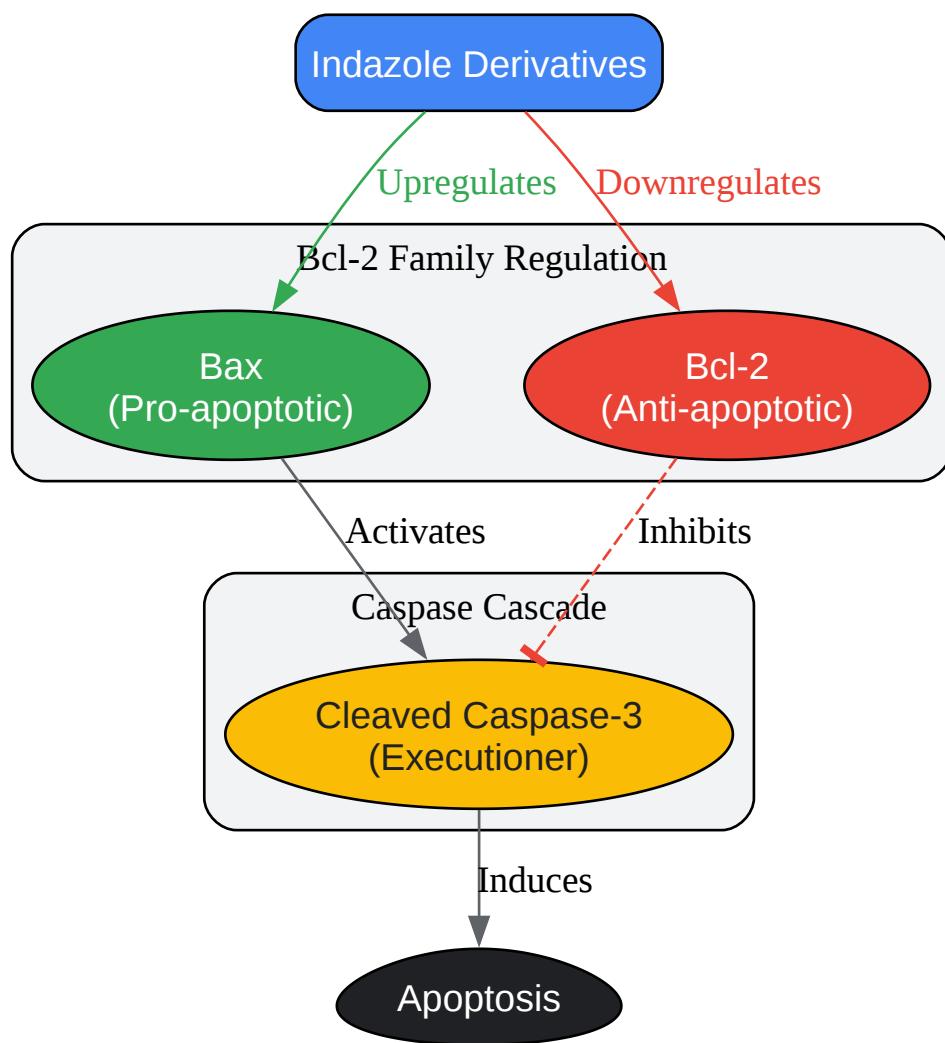


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Workflow of a typical MTT cytotoxicity assay.

Signaling Pathways

Several studies have indicated that the cytotoxic effects of indazole derivatives are often mediated through the induction of apoptosis. For instance, compound 2f was found to promote apoptosis in 4T1 breast cancer cells.[4][5] This was associated with the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[5] Furthermore, compound 6o has been suggested to affect apoptosis and the cell cycle by potentially inhibiting Bcl-2 family members and targeting the p53/MDM2 pathway.[1][2][3]



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Apoptotic pathway induced by some indazole derivatives.

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